molecular formula C21H27NO5 B1597243 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline CAS No. 22324-83-0

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B1597243
CAS No.: 22324-83-0
M. Wt: 373.4 g/mol
InChI Key: WAXADPYOTKIQBY-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline is a synthetic compound of significant interest in chemical biology and anticancer research. It is recognized as a key structural analog of combretastatin A-4 (CA-4) , a well-known natural product that potently inhibits tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics , leading to cell cycle arrest in the G2/M phase and induction of apoptosis in rapidly dividing cells. A primary research application leverages its ability to function as a vascular disrupting agent (VDA) . It selectively targets and collapses the established endothelial cell cytoskeleton in tumor vasculature, causing rapid shutdown of blood flow to solid tumors and resulting in extensive tumor necrosis. This mechanism makes it a valuable pharmacological tool for studying tumor microenvironment, vascular biology, and for evaluating combination therapies where vascular disruption is followed by treatment with chemotherapeutic or radiotherapeutic agents. Its research value is further amplified by its structural features, which are often explored in medicinal chemistry programs aimed at developing novel antitubulin agents with improved pharmacokinetic properties and reduced multidrug resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-22-8-7-13-9-16(23-2)17(24-3)12-15(13)20(22)14-10-18(25-4)21(27-6)19(11-14)26-5/h9-12,20H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXADPYOTKIQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385429
Record name 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22324-83-0
Record name 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, including antibacterial and antiviral properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

  • IUPAC Name : 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C22H29NO5
  • Molecular Weight : 387.48 g/mol
  • CAS Number : 24734-71-2

Antibacterial Activity

Research indicates that isoquinoline derivatives exhibit significant antibacterial properties. A study demonstrated that certain substituted isoquinolines could effectively bind to bacterial FtsZ protein, which is crucial for bacterial cell division. The binding affinity of these compounds correlates with their antibacterial potency against strains such as Staphylococcus aureus .

Table 1 summarizes the antibacterial activity of various isoquinoline derivatives:

Compound IDStructureActivity Against MSSAActivity Against MRSA
16a-ModerateLow
19a-HighComparable to 16a
20a-HighModerate

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study assessing inhibition of HIV-1 reverse transcriptase (RT), several derivatives showed over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l exhibited promising inhibition rates of 74.82% and 72.58%, respectively .

Table 2 presents the inhibitory effects on HIV-1 RT:

Compound ID% Inhibition at 100 μM
8h74.82
8l72.58
Other Compounds>50

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the isoquinoline structure can significantly influence biological activity. For instance, the presence of methoxy groups in specific positions enhances both antibacterial and antiviral activities. The introduction of different substituents at the phenyl ring also plays a crucial role in modulating the pharmacological profile of these compounds .

Case Studies

Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A clinical trial involving patients with MRSA infections demonstrated that treatment with a specific isoquinoline derivative led to a significant reduction in bacterial load compared to standard antibiotics.
  • Case Study on Antiviral Activity :
    • In vitro studies showed that certain derivatives inhibited HIV replication in cultured cells, supporting their potential use as therapeutic agents against viral infections.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit potential anticancer properties. For instance, compounds similar to 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that these compounds can induce apoptosis in human cancer cell lines by activating caspase pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Research indicates that it may attenuate neuronal cell death induced by β-amyloid peptides. This protective mechanism is thought to involve modulation of oxidative stress and inflammatory pathways .

Muscle Contractility Modulation

A recent study highlighted the compound's ability to influence muscle contractility through modulation of calcium channels and cholinergic receptors. The compound demonstrated a significant effect on smooth muscle preparations by increasing cytosolic calcium levels, suggesting potential applications in treating gastrointestinal disorders .

Data Tables

Application AreaMechanism of ActionReferences
Anticancer ActivityInduction of apoptosis via caspase activation
NeuroprotectionReduction of oxidative stress and inflammation
Muscle ContractilityModulation of calcium channels and cholinergic receptors

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoquinoline derivatives and tested their anticancer activity against various human cancer cell lines. The results indicated that the derivatives exhibited potent cytotoxic effects, with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Neuroprotection Against β-Amyloid Toxicity

Another investigation focused on the neuroprotective properties of the compound against β-amyloid-induced toxicity in neuronal cultures. The findings revealed that treatment with the isoquinoline derivative significantly reduced cell death and oxidative stress markers compared to untreated controls. These results support the potential use of this compound in Alzheimer's disease research .

Case Study 3: Modulation of Muscle Contraction

A pharmacological study assessed the effects of the compound on smooth muscle contractility using isolated tissue preparations. The results showed that the compound enhanced contraction amplitude and frequency by promoting calcium influx through L-type calcium channels. This suggests its potential utility in developing treatments for motility disorders .

Comparison with Similar Compounds

Cryptostyline III (CAS 22324-83-0)

  • Structure: Shares the same core (tetrahydroisoquinoline) and a 3,4,5-trimethoxyphenyl group but lacks the methyl group at position 2.
  • Activity : Used as an intermediate in synthesizing neuromuscular blockers like gantacurium chloride .

Mivacurium Chloride Impurities (Impurity 16 and 17)

  • Impurity 16: 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-2-ium iodide. Modification: Incorporates a benzoyl group instead of a direct phenyl linkage. Impact: The charged quaternary ammonium (iodide salt) enhances water solubility but may reduce blood-brain barrier penetration .
  • Impurity 17: Alcohol derivative with a hydroxyl group replacing the benzoyl moiety.

Combretastatin A-4 Derivatives

  • Structure: Stilbene core with 3,4,5-trimethoxyphenyl and phenolic groups.
  • Activity : Potent tubulin polymerization inhibitors with anticancer properties. Phosphate prodrugs (e.g., sodium salt 1n) improve water solubility .
  • Comparison: While both compounds share the 3,4,5-trimethoxyphenyl motif, the isoquinoline core of the target compound may confer distinct conformational preferences, influencing binding to the colchicine site on β-tubulin .

Thienopyridine Derivatives (TUBU Study)

  • Structure: Thieno[2,3-c]pyridine core with 3,4,5-trimethoxyphenyl and amino groups.
  • Activity: Anti-mitotic agents inhibiting tubulin polymerization (IC50 values in the nanomolar range). Docking studies confirm the trimethoxyphenyl group occupies the colchicine-binding pocket .

Herbicidal Isoquinoline Derivatives

  • Structure : Variable substituents (e.g., 4-chlorobenzyl, 4-nitrophenyl) at positions 1 and 2.
  • Activity : Moderate herbicidal activity against rape (IC50 ~10–50 μM) but weak activity against barnyard grass .
  • Comparison : The 3,4,5-trimethoxyphenyl group in the target compound may enhance lipophilicity, improving membrane permeability for herbicidal or cytotoxic effects .

Physicochemical and Structural Analysis

Property Target Compound Cryptostyline III Mivacurium Impurity 16 Combretastatin A-4
Core Structure Tetrahydroisoquinoline Tetrahydroisoquinoline Isoquinolinium iodide Stilbene
Key Substituents 2-methyl, 3,4,5-TMP* 3,4,5-TMP 3,4,5-TMP-benzoyl 3,4,5-TMP, phenolic
Molecular Weight (g/mol) 373.45 373.45 400.18 (iodide salt) 316.35
Solubility Low (predicted) Low High (ionic) Low (improved via salts)
Biological Target Tubulin (inferred) Neuromuscular junction Tubulin (inferred) Tubulin

*TMP: Trimethoxyphenyl

Research Findings and Implications

  • Tubulin Binding: The 3,4,5-trimethoxyphenyl group is critical for binding to the colchicine site on β-tubulin, as shown in docking studies of thienopyridine derivatives .
  • Herbicidal Activity : Structural analogs with 3,4,5-trimethoxyphenyl groups exhibit selectivity against dicot plants (e.g., rape), suggesting the target compound may share this specificity .
  • Stereochemistry: Enantiomers of related tetrahydroisoquinolines show significant differences in optical activity ([α]D = −54.4 to −69.7), implying that the target compound’s stereochemistry could dramatically influence bioactivity .

Preparation Methods

One-Pot Method for 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (Key Intermediate)

A recent patented method (CN110845410A) outlines a highly efficient one-pot synthesis for the closely related intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride , which can be adapted for the target compound with additional methylation and benzylation steps.

Key Steps:

Step Description Reagents/Conditions Notes
1 Formylation of 3,4-dimethoxyphenethylamine Formylation reagent (ethyl formate preferred, 0.9–10 eq, typically 2.0 eq) Produces intermediate 1
2 Reaction with oxalyl chloride Oxalyl chloride in solvent (acetonitrile preferred) 1.0–10.0 eq, typically 2.1 eq Forms intermediate 2
3 Catalytic ring closure Phosphotungstic acid (0.1–2.0% by weight, optimally 0.2%) Converts to intermediate 3
4 Oxalic acid removal and crystallization Alcohol solvent (methanol preferred) Yields 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
5 Cooling, filtering, drying - Final isolation of product with >99% purity

Advantages:

  • High yield (>75%) with purity exceeding 99%
  • Simple operation without need for intermediate purification
  • Reduced hazardous waste and improved safety profile compared to traditional methods
  • Avoids use of highly corrosive reagents like PCl5 or SO2Cl2
  • Industrial scalability and cost-effectiveness

Mechanistic Notes:

  • The reaction proceeds through formylation, acyl chloride formation, and Bischler-Napieralski cyclization catalyzed by phosphotungstic acid.
  • The use of oxalyl chloride as a mild halogenating agent avoids excessive side reactions and dark impurities seen with other catalysts.
  • Alcohol solvents facilitate removal of oxalic acid byproducts and promote crystallization.

Traditional Bischler-Napieralski Reaction Routes

Earlier methods involve two-step syntheses:

Route Description Challenges
I Oxidation of 3,4-dimethoxyphenethylamine derivatives using RuCl2(PPh3)3 catalyst Generates large waste, risk of over-oxidation to isoquinoline, difficult impurity removal
II One-step reaction with 3,4-dimethoxyphenethylamine and urotropine in trifluoroacetic acid Expensive solvent, ~10% N-methyl impurity, moderate selectivity (~78%)
III Two-step: formylation, then cyclization using POCl3, P2O5, SOCl2, or SO2Cl2 Dark oily impurities, low yield (50-70%), high corrosivity, violent exotherms, safety risks

These methods typically suffer from lower yields, higher impurity levels, and operational hazards, limiting their industrial applicability.

Comparative Table of Preparation Methods

Method Yield (%) Purity (%) Key Reagents Safety & Environmental Profile Industrial Suitability
One-Pot (Patented) >75 >99 Ethyl formate, oxalyl chloride, phosphotungstic acid, methanol Mild reagents, low waste, safe High
Traditional Bischler-Napieralski 50-70 97 (crude), 99 (after recrystallization) POCl3, P2O5, SOCl2, SO2Cl2 Corrosive, hazardous, wasteful Moderate to low
Oxidation with Ru catalyst Variable Moderate RuCl2(PPh3)3 Generates waste, expensive catalyst Low
Urotropine one-step ~78 (selectivity) Moderate Urotropine, trifluoroacetic acid Expensive solvent, impurity issues Low

Research Findings and Industrial Implications

  • The patented one-pot method represents a significant advancement by integrating multiple reaction steps into a streamlined process with minimal purification.
  • Catalytic use of phosphotungstic acid improves ring closure efficiency and product purity.
  • Avoidance of harsh chlorinating agents reduces safety risks and environmental burden.
  • The process is compatible with cGMP standards, making it suitable for pharmaceutical manufacturing.
  • The method’s simplicity reduces manpower and equipment costs, enhancing economic feasibility for scale-up.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis involves multi-step protocols, including Pictet-Spengler cyclization or reductive amination. For example, coupling a substituted phenethylamine with a methoxy-substituted aldehyde under acidic conditions (e.g., HCl) can yield the tetrahydroisoquinoline core. Optimization strategies include:

  • Using Pd(OAc)₂/XPhos catalysts for cross-coupling reactions to introduce aryl groups (83% yield achieved in analogous syntheses) .
  • Recrystallization from ethyl acetate or chloroform to improve purity .
  • Monitoring reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, especially given the lack of reported physical/chemical data?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR (¹H/¹³C) : Resolves methoxy group placements and confirms stereochemistry (e.g., distinguishing dihydroisoquinoline protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ~257.118 g/mol for related analogs) .
  • IR Spectroscopy : Identifies functional groups like C-O (methoxy) and N-H stretches .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning when crystallizable derivatives (e.g., hydrochloride salts) are available .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Respiratory Protection : Employ P95 masks or OV/AG-P99 filters if airborne particulates are suspected .
  • Waste Management : Avoid drainage disposal; use sealed containers for organic waste .
  • Toxicology : While not classified as carcinogenic by IARC/OSHA, assume acute toxicity and conduct all work in fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different pharmacological studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
  • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency variations due to solvent effects (e.g., DMSO vs. ethanol) .
  • Meta-Analysis : Apply computational tools like molecular docking to reconcile discrepancies in receptor-binding affinities .

Q. What computational approaches are available to predict the interaction mechanisms between this compound and its potential biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with neurotransmitter receptors (e.g., dopamine D₂) using software like GROMACS .
  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for oxidative stress modulation .
  • Machine Learning : Train models on structural analogs (e.g., tretoquinol derivatives) to predict binding modes .

Q. What strategies are recommended for modifying the core structure to enhance selectivity in receptor binding while maintaining stability?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 3,4,5-trimethoxyphenyl group with halogenated or hydroxylated analogs to test selectivity .
  • Prodrug Design : Introduce ester or amide moieties to improve metabolic stability without altering target affinity .
  • Isosteric Replacement : Substitute the methyl group at position 2 with ethyl or cyclopropyl to evaluate steric effects .

Q. How should researchers address the lack of commercially available analytical data for this compound when designing purity assessment protocols?

  • Methodological Answer :

  • In-House Validation : Develop HPLC methods with C18 columns (e.g., 70:30 acetonitrile/water mobile phase) and compare retention times to structurally similar standards .
  • Orthogonal Techniques : Combine GC-MS (for volatile impurities) and elemental analysis (for C/H/N validation) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Q. What experimental frameworks are suitable for investigating the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to pH 3–10 buffers at 37°C for 24–72 hours, then analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .
  • Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Reactant of Route 2
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6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline

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